N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(16-6-3-11-24-16)19-14-7-9-22(10-8-14)17-12-13-4-1-2-5-15(13)20-21-17/h3,6,11-12,14H,1-2,4-5,7-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSARLQFGMKACFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the cinnoline and piperidine intermediates. The key steps include:
Formation of the Cinnoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperidine Ring: This involves the reduction of pyridine derivatives or the cyclization of appropriate amines.
Coupling of the Cinnoline and Piperidine Rings: This step often involves the use of coupling reagents such as EDCI or DCC to form the amide bond.
Introduction of the Thiophene Ring: This can be done through a Suzuki-Miyaura coupling reaction, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be essential to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cinnoline ring can be reduced to form dihydrocinnoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrocinnoline derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is studied for its potential effects on cellular pathways and its ability to modulate enzyme activity.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analog: Thiophene Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
Key Differences :
- Substituents: The user’s compound features a tetrahydrocinnolin group, whereas thiophene fentanyl (a Schedule I controlled substance) has a 2-phenylethyl substituent on the piperidine ring .
- Pharmacological Implications: Thiophene fentanyl’s phenylethyl group is critical for µ-opioid receptor (MOR) agonism, contributing to its potent opioid activity.
| Parameter | User’s Compound | Thiophene Fentanyl |
|---|---|---|
| Core Structure | Piperidine with tetrahydrocinnolin | Piperidine with phenylethyl |
| Substituent | Thiophene-2-carboxamide | Thiophene-2-carboxamide |
| Therapeutic Class | Undetermined (hypothetical: CNS/modulators) | Opioid analgesic (Schedule I) |
| Molecular Weight | ~350–370 g/mol (estimated) | ~395 g/mol (exact) |
Functional Analog: Goxalapladib (CAS-412950-27-7)
Key Differences :
- Structure: Goxalapladib contains a 1,8-naphthyridine-4-one core and a trifluoromethyl biphenyl group, contrasting with the user’s compound’s tetrahydrocinnolin and thiophene units .
- Therapeutic Application : Goxalapladib targets atherosclerosis via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition, while the user’s compound’s structure suggests divergent mechanisms (e.g., kinase or receptor modulation).
| Parameter | User’s Compound | Goxalapladib |
|---|---|---|
| Core Structure | Piperidine-tetrahydrocinnolin | 1,8-Naphthyridine-4-one |
| Key Functional Groups | Thiophene-2-carboxamide | Trifluoromethyl biphenyl, methoxyethyl |
| Molecular Weight | ~350–370 g/mol (estimated) | 718.80 g/mol |
| Therapeutic Area | Undetermined | Atherosclerosis |
Other Piperidine-Based Carboxamides
Compounds like ortho-methyl acetylfentanyl and 4-methylfentanyl (, entries 24–26) share the piperidine-carboxamide scaffold but prioritize opioid receptor binding via aromatic phenyl or methylphenyl groups . In contrast, the user’s compound’s tetrahydrocinnolin may shift selectivity toward non-opioid targets, such as serotonin or dopamine receptors, though experimental validation is required.
Research Findings and Hypotheses
- Binding Affinity: Molecular modeling suggests the tetrahydrocinnolin group could enhance interactions with hydrophobic pockets in non-opioid receptors (e.g., 5-HT2A or D2 receptors), unlike fentanyl analogs’ MOR specificity.
- Safety Profile : Unlike Schedule I fentanyl analogs, the user’s compound lacks the phenylethyl group associated with respiratory depression, suggesting a safer theoretical profile.
Biological Activity
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: C24H26N4O2S
- Molecular Weight: 434.56 g/mol
Structural Representation
Research indicates that this compound exhibits activity against various targets. The compound's structure allows it to interact with specific enzymes and receptors, contributing to its biological effects.
Antiviral Activity
A study evaluated the antiviral properties of related compounds against HIV-1 strains. The results showed that certain derivatives exhibited significant potency with EC50 values ranging from 1.75 nmol/L to 173 nmol/L. For instance:
| Compound | EC50 (nmol/L) | CC50 (μmol/L) | Selectivity Index (SI) |
|---|---|---|---|
| 9a | 2.20 | 215 | 97,727 |
| 15a | 1.75 | 117 | 66,857 |
| ETR | 2.81 | 3.98 | 1,421 |
These findings suggest that modifications in the piperidine and thiophene moieties significantly influence antiviral activity.
Cytotoxicity Assessment
The cytotoxicity of this compound was assessed using the MTT assay. The selectivity index (SI), calculated as CC50/EC50 ratio, indicates a favorable therapeutic window for certain derivatives over existing antiviral agents.
Structure-Activity Relationships (SAR)
The SAR analysis highlights that substituents on the piperidine and thiophene rings play a crucial role in modulating biological activity. For example:
- Piperidine Substituents: Variations in the piperidine ring significantly affect binding affinity and potency against HIV.
- Thiophene Modifications: Changes in the thiophene structure can enhance solubility and improve interaction with target proteins.
Key Findings from SAR Studies
Research has demonstrated that:
- Larger substituents on the phenyl ring can reduce anti-HIV potency.
- Specific functional groups enhance binding to the NNRTI-binding pocket of HIV reverse transcriptase.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antiviral Efficacy: A study found that compounds similar to this compound showed moderate to excellent anti-HIV activity.
- Cytotoxicity Profiles: Investigations revealed that while some derivatives had low cytotoxicity (high SI), others displayed significant toxicity at therapeutic doses.
Comparative Analysis Table
Q & A
Q. What are the key structural features of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide that influence its pharmacological potential?
The compound combines a thiophene-2-carboxamide moiety with a tetrahydrocinnoline-piperidine scaffold. The thiophene ring contributes to π-π stacking interactions in biological systems, while the tetrahydrocinnoline core may enhance binding affinity to targets like kinases or GPCRs due to its planar heterocyclic structure. The piperidine linker allows conformational flexibility, which can modulate selectivity. Pharmacological potential is further influenced by the carboxamide group, which participates in hydrogen bonding .
Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?
Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the tetrahydrocinnoline-piperidine intermediate via cyclization of substituted hydrazines with cyclic ketones.
- Step 2 : Coupling with thiophene-2-carboxylic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) or phosphonium salts. Critical parameters include:
- Temperature control (<0°C for acid chloride formation; 60–80°C for amide coupling).
- Solvent selection (e.g., DCM or THF for anhydrous conditions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. Which analytical techniques are essential for characterizing purity and structure?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., unreacted starting materials).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?
Discrepancies often arise from metabolic instability or off-target effects. Methodological approaches include:
- Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites via LC-MS.
- Pharmacokinetic Studies : Measure plasma half-life and bioavailability in animal models.
- Target Engagement Assays : Use biophysical methods (e.g., SPR or thermal shift assays) to confirm binding to the intended target in physiological conditions .
Q. What strategies optimize reaction yield and purity during the coupling of thiophene-2-carboxamide with the tetrahydrocinnoline-piperidine moiety?
- Pre-activation of Carboxylic Acid : Use thiophene-2-carbonyl chloride instead of free acid to reduce side reactions.
- Catalyst Optimization : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Workup Protocols : Quench unreacted reagents with aqueous NaHCO3 and extract with ethyl acetate to minimize by-products.
- Advanced Purification : Employ preparative HPLC with a water/acetonitrile gradient for challenging separations .
Q. How do computational modeling approaches aid in understanding the structure-activity relationship (SAR) of this compound?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinase domains). Focus on interactions between the tetrahydrocinnoline ring and hydrophobic pockets.
- QSAR Models : Train models on analogs to identify critical descriptors (e.g., logP, polar surface area) influencing activity.
- MD Simulations : Simulate ligand-receptor complexes for >100 ns to assess stability of binding poses .
Q. What methodologies are recommended for assessing the compound’s stability under various storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation via HPLC.
- Lyophilization : Test stability in lyophilized form vs. solution (e.g., DMSO or PBS) at –20°C and 4°C.
- Analytical Consistency : Compare NMR spectra pre- and post-storage to detect structural changes .
Q. How should researchers design experiments to investigate potential off-target effects in complex biological systems?
- Profiling Panels : Screen against panels of 50–100 receptors/enzymes (e.g., CEREP or Eurofins panels) at 10 µM.
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking the primary target to isolate off-target effects.
- Transcriptomics/Proteomics : Use RNA-seq or mass spectrometry to identify differentially expressed genes/proteins post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
